Regioisomeric Differentiation: 5-Iodo vs. 3-Iodo Substitution Pattern
The target compound is a regioisomer of methyl 4-(dimethylamino)-2-hydroxy-3-iodobenzoate, with the iodine atom at the 5-position instead of the 3-position. This positional difference leads to a quantifiable variation in the computed lipophilicity (XLogP3), which is a critical parameter for predicting membrane permeability and solubility in drug discovery [1][2]. The 5-iodo isomer has a computed XLogP3 of 2.5, whereas the 3-iodo isomer has an XLogP3 of 2.7 [1][2]. This difference of 0.2 log units indicates that the 5-iodo compound is slightly less lipophilic, which can influence its pharmacokinetic behavior and biodistribution compared to its 3-iodo analog.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Methyl 4-(dimethylamino)-2-hydroxy-3-iodobenzoate: 2.7 |
| Quantified Difference | ΔXLogP3 = -0.2 |
| Conditions | Computed by PubChem's XLogP3 algorithm |
Why This Matters
A lower logP value suggests improved aqueous solubility and potentially altered cellular permeability, which are key selection criteria for early-stage drug candidates and chemical probes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate. PubChem Database. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for Methyl 4-(dimethylamino)-2-hydroxy-3-iodobenzoate. PubChem Database, CID=129968243. View Source
